Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride
Description
Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride is a substituted acetophenone derivative featuring a dimethylaminoethoxy group at the 2' position and a hydrochloride counterion. The dimethylaminoethoxy moiety enhances solubility in polar solvents and may confer biological activity, as seen in structurally related compounds (e.g., antiemetic or anticholinergic agents). Its synthesis likely involves alkylation or substitution reactions to introduce the dimethylaminoethoxy group, followed by salt formation with hydrochloric acid .
Properties
CAS No. |
20808-92-8 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-(2-acetylphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-10(14)11-6-4-5-7-12(11)15-9-8-13(2)3;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
CWLVMECIALAROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol, followed by refluxing on a steam bath for a couple of hours. The resulting solution is then filtered, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, amines, and substituted acetophenone derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Recent studies have highlighted the antifungal properties of acetophenone derivatives. For instance, compounds synthesized from acetophenone and dimethylaminoethoxy groups exhibited significant antifungal activity against Cryptococcus neoformans, a common pathogen in immunocompromised individuals. The structure-activity relationship (SAR) studies indicated that specific substitutions on the acetophenone moiety enhance antifungal efficacy, making these derivatives potential candidates for further development as antifungal agents .
Pharmaceutical Applications
The compound has been explored for its potential use in pharmaceuticals due to its ability to interact with biological targets. Its derivatives have been tested for various pharmacological activities, including anti-inflammatory and analgesic effects. Studies suggest that modifications to the acetophenone structure can lead to improved therapeutic profiles, making it a candidate for drug formulation .
Analytical Chemistry
Spectroscopic Applications
Acetophenone derivatives are utilized as analytical reagents in spectroscopic methods for the detection of metal ions and organic compounds. The presence of functional groups such as -OH and -C=O allows these compounds to form stable complexes with metal ions, facilitating their detection in environmental and biological samples. This application is particularly relevant in the field of environmental monitoring and quality control in pharmaceuticals .
Chromatographic Techniques
The compound has been employed in chromatographic methods for separating complex mixtures. Its unique chemical properties enable it to act as a suitable stationary phase or mobile phase additive in high-performance liquid chromatography (HPLC). This enhances the resolution and sensitivity of analytical methods used in pharmaceutical analysis .
Materials Science
Polymer Chemistry
Acetophenone derivatives are also investigated for their role as initiators in polymerization processes. They can participate in radical polymerization reactions, leading to the synthesis of polymers with tailored properties. This application is vital in developing new materials with specific mechanical and thermal characteristics .
Corrosion Inhibition
Research indicates that acetophenone derivatives can serve as corrosion inhibitors for metals. Their ability to adsorb onto metal surfaces helps protect against corrosive environments by forming a protective layer. This property is particularly useful in industrial applications where metal integrity is crucial .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antifungal Activity | PMC6151623 | Compounds showed significant antifungal activity against C. neoformans with SAR implications. |
| Analytical Chemistry | Dergipark.org.tr | Utilized for spectroscopic determination of metal ions; effective in environmental monitoring. |
| Polymer Chemistry | Dergipark.org.tr | Acted as an initiator in polymerization, leading to new materials with enhanced properties. |
| Corrosion Inhibition | Dergipark.org.tr | Demonstrated effectiveness as a corrosion inhibitor for various metals in acidic conditions. |
Mechanism of Action
The mechanism of action of Acetophenone, 2’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound can alter the permeability of cell membranes, affecting the growth and viability of fungal cells . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other dimethylaminoethoxy-containing molecules, such as N-[4-[2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide monohydrochloride (trimethobenzamide hydrochloride). Below is a comparative analysis:
Key Observations:
Functional Group Impact: The dimethylaminoethoxy group in both compounds facilitates protonation at physiological pH, enhancing water solubility. However, the acetophenone backbone may confer distinct reactivity (e.g., ketone-mediated interactions) compared to the benzamide in trimethobenzamide . The dihydroxyphenyl group in 2-Chloro-1-(2,5-dihydroxyphenyl)ethanone introduces phenolic reactivity (e.g., chelation or oxidation susceptibility), absent in the dimethylaminoethoxy analogues .
Pharmacological Potential: Trimethobenzamide’s antiemetic activity is attributed to central dopamine receptor antagonism, a mechanism unlikely in the acetophenone derivative due to structural dissimilarity. The latter’s activity, if any, remains speculative .
Synthetic Challenges: The synthesis of the acetophenone derivative may require regioselective etherification, whereas trimethobenzamide involves benzamide alkylation. Both processes demand careful control of reaction conditions to avoid byproducts .
Research Findings and Limitations
- Data Gaps: No direct studies on the target compound’s bioactivity, stability, or pharmacokinetics are cited in the provided evidence. Comparisons are extrapolated from structural analogues.
- Nomenclature Consistency: The USP correction for trimethobenzamide highlights the importance of precise naming in dimethylaminoethoxy derivatives to avoid ambiguity .
Biological Activity
Acetophenone, 2'-(2-(dimethylamino)ethoxy)-, hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of an acetophenone moiety substituted with a dimethylaminoethoxy group. The synthesis typically involves the reaction of acetophenone derivatives with 2-(dimethylamino)ethanol under acidic conditions, often utilizing various catalysts to enhance yield and selectivity .
Biological Activities
1. Antimicrobial Activity
Acetophenone derivatives have been shown to exhibit notable antimicrobial properties. In particular, studies indicate that compounds similar to acetophenone, including those with the dimethylaminoethoxy substitution, demonstrate antifungal activity against various pathogens. For instance, research on chalcone derivatives revealed that certain compounds exhibited moderate to high activity against dermatophytes and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
2. Anticancer Properties
The cytotoxic effects of acetophenone derivatives have been evaluated against several human cancer cell lines. For example, one study reported that compounds incorporating dimethylaminoethoxy groups displayed enhanced selectivity indices, indicating lower cytotoxicity towards healthy cells while maintaining efficacy against malignant cells . The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways.
3. Antiamoebic Activity
Recent investigations into antiamoebic agents highlighted the efficacy of hydrazone hybrids containing dimethylaminoethoxy groups against Entamoeba histolytica. These compounds showed promising results in inhibiting amoebic activity while exhibiting favorable cytotoxic profiles on lung cancer cell lines .
The biological activity of acetophenone and its derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that acetophenone derivatives may inhibit key enzymes involved in microbial metabolism, thereby exerting their antimicrobial effects .
- Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) has been implicated in the cytotoxic effects observed in cancer cells treated with acetophenone derivatives .
- Interaction with Cellular Membranes: The lipophilic nature of acetophenone allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.
Table 1: Biological Activities of Acetophenone Derivatives
Case Studies
Case Study 1: Antifungal Activity Evaluation
A recent study evaluated the antifungal efficacy of various acetophenone derivatives against eight fungal species. The results indicated that compounds with electron-withdrawing substituents demonstrated superior antifungal activity compared to those with electron-donating groups. Notably, the compound N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide exhibited the highest antifungal potency against dermatophytes .
Case Study 2: Cytotoxicity Assessment
In a comparative study assessing the cytotoxic effects of acetophenone derivatives on cancerous versus non-cancerous cell lines, it was found that certain derivatives selectively induced apoptosis in malignant cells while sparing healthy cells. This selectivity is crucial for developing safer therapeutic agents with reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
